2-Azido-1H-benzimidazole

Descripción general

Descripción

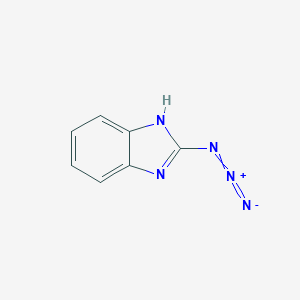

2-Azido-1H-benzimidazole is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring, with an azido group attached at the second position. This compound is part of the benzimidazole family, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Métodos De Preparación

The synthesis of 2-Azido-1H-benzimidazole typically involves the reaction of o-phenylenediamine with azides under specific conditions. One common method includes the condensation of o-phenylenediamine with sodium azide in the presence of an oxidizing agent . Another approach involves the use of tert-butanesulfoxide and N-bromosuccinimide (NBS) under acidic conditions, which facilitates the formation of the azido group at the desired position .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

2-Azido-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but often include amines, nitro compounds, and substituted benzimidazoles .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-Azido-1H-benzimidazole derivatives have shown promising antimicrobial properties. Research indicates that compounds derived from benzimidazole frameworks exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

In a study by Youssif et al., several benzimidazole-triazole hybrids were synthesized, demonstrating antibacterial activity comparable to standard antibiotics such as ciprofloxacin . The structure-activity relationship (SAR) studies suggest that specific substitutions enhance antibacterial effectiveness.

Antiviral Activity

The antiviral potential of this compound has been explored against various viral strains, including HIV, hepatitis viruses, and herpes simplex virus.

| Compound Type | Activity | Viral Targets | Reference |

|---|---|---|---|

| Benzimidazole Derivatives | Reverse Transcriptase Inhibitors | HIV-1 | |

| D-Ribonucleosides | Cytomegalovirus Inhibition | Rat cytomegalovirus |

Notably, certain derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with IC50 values significantly lower than existing treatments . This highlights the compound's potential in developing effective antiviral therapies.

Anticancer Activity

This compound also exhibits anticancer properties. Recent studies have demonstrated its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

| Compound Type | Activity | Cancer Cell Lines | Reference |

|---|---|---|---|

| Novel Benzimidazole Variants | Cytotoxicity | U87 glioblastoma cells | |

| 2-Fluoroethyl Substituted Compounds | Tumor Growth Inhibition | Various tumor models |

For instance, a derivative with a 2-fluoroethyl substitution showed significant cytotoxicity against glioblastoma cells, suggesting that structural modifications can enhance therapeutic efficacy .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are attributed to their ability to inhibit cyclooxygenases (COXs) and modulate inflammatory pathways.

Research has shown that certain derivatives exhibit notable analgesic activity by reducing inflammation markers in experimental models . The SAR studies indicate that specific substitutions can lead to enhanced anti-inflammatory properties.

Synthesis Techniques:

Mecanismo De Acción

The mechanism of action of 2-Azido-1H-benzimidazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microorganisms. The compound can also induce oxidative stress in cells, leading to cell death . In cancer research, it has been shown to interfere with cell division and promote apoptosis in cancer cells .

Comparación Con Compuestos Similares

2-Azido-1H-benzimidazole can be compared with other similar compounds such as:

1H-Benzimidazole: The parent compound without the azido group, known for its broad spectrum of biological activities.

1H- and 2H-Indazoles: Compounds with similar ring structures but different substituents, often used in medicinal chemistry for their pharmacological properties.

1H- and 2H-Benzotriazoles: Compounds with an additional nitrogen atom in the ring, used in corrosion inhibitors and UV stabilizers.

The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and drug development .

Actividad Biológica

2-Azido-1H-benzimidazole is a compound derived from the benzimidazole family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its antibacterial, antiparasitic, and anticancer properties.

Chemical Structure and Properties

The structure of this compound features an azido group (-N₃) attached to the benzimidazole core. This modification is significant as it enhances the compound's reactivity and potential for biological activity. The benzimidazole scaffold itself is known for its ability to interact with various biological targets, including enzymes and receptors.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. For instance, a study reported that derivatives of 2-azidobenzothiazole exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL . The azido group may play a crucial role in enhancing this activity by facilitating the formation of reactive intermediates that can disrupt bacterial cell structures.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| This compound | Enterococcus faecalis | 8 |

Antiparasitic Activity

The antiparasitic effects of benzimidazole derivatives are well-documented, particularly against helminths. A study focusing on benzimidazole derivatives indicated that compounds with similar structures exhibited potent anthelmintic activity against Trichinella spiralis, outperforming standard treatments like albendazole . The mechanism is believed to involve interference with tubulin polymerization, which is critical for parasite motility and reproduction.

Case Study: Anthelmintic Activity

In vitro assays demonstrated that newly synthesized benzimidazolyl-2-hydrazones, closely related to this compound, achieved over 90% efficacy against encapsulated T. spiralis larvae at concentrations of 50 and 100 μg/mL . This suggests a promising therapeutic potential for treating parasitic infections.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have also been explored. For example, certain substituted benzimidazoles have shown cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves the induction of apoptosis through the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF-7 | This compound | 10 |

| RPMI 8402 | Substituted benzimidazoles | Varies |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to form reactive species that interact with cellular macromolecules. Studies utilizing density functional theory (DFT) have provided insights into the electronic properties and reactivity patterns of this compound, suggesting that its azido group significantly influences its interaction with biological targets .

Propiedades

IUPAC Name |

2-azido-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRSLTHRDZOACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061745 | |

| Record name | 1H-Benzimidazole, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-74-1 | |

| Record name | 2-Azido-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-azido- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-azido-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.